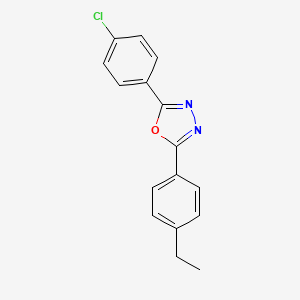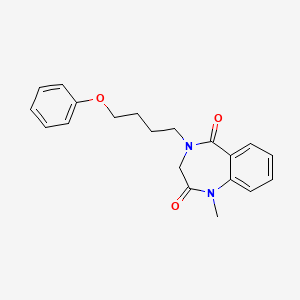![molecular formula C18H22N2O2S B5686172 N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5686172.png)
N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and inflammatory disorders.
Mecanismo De Acción
N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide is a selective agonist of α7 nAChRs. These receptors are widely expressed in the central nervous system and are involved in various physiological processes, including learning, memory, and inflammation. Activation of α7 nAChRs by N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive function and inflammation.
Biochemical and Physiological Effects:
N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It also has anti-inflammatory properties and has been studied for its potential use in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. In addition, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide in lab experiments is its selectivity for α7 nAChRs. This allows for more precise targeting of these receptors and reduces the potential for off-target effects. However, one limitation of using N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide. One direction is the further investigation of its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and inflammatory disorders. Another direction is the development of more potent and selective α7 nAChR agonists based on the structure of N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide. Additionally, the use of N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide as a tool for studying the role of α7 nAChRs in various physiological processes, including learning, memory, and inflammation, is an area of potential future research.
Métodos De Síntesis
The synthesis of N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide involves several steps. The first step is the synthesis of 4-methyl-2-propyl-1,3-thiazole-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 7-hydroxychromone to form the desired product. The final compound is purified by column chromatography to obtain pure N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide.
Aplicaciones Científicas De Investigación
N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It also has anti-inflammatory properties and has been studied for its potential use in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-3-6-17-20-12(2)16(23-17)10-19-18(21)14-9-13-7-4-5-8-15(13)22-11-14/h4-5,7-8,14H,3,6,9-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJGMNZXJBJIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(S1)CNC(=O)C2CC3=CC=CC=C3OC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

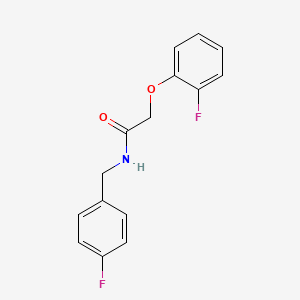
![5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5686103.png)
![2-{3-[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-5-fluoro-1H-benzimidazole](/img/structure/B5686120.png)
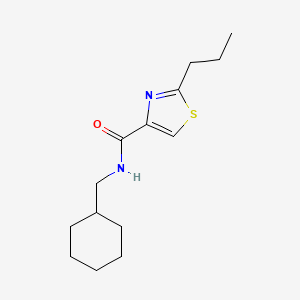
![5-[(4-acetylphenoxy)methyl]-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B5686129.png)
![2-[4-(3-methylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5686132.png)

![2-(3-methylbutyl)-8-(pyrrolidin-1-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5686149.png)
![N-[(3R*,4S*)-1-acetyl-4-phenyl-3-pyrrolidinyl]-4-(4-morpholinyl)butanamide](/img/structure/B5686160.png)
![4-chloro-N-(2-{[4-(dimethylamino)-5-fluoropyrimidin-2-yl]amino}ethyl)benzenesulfonamide](/img/structure/B5686167.png)
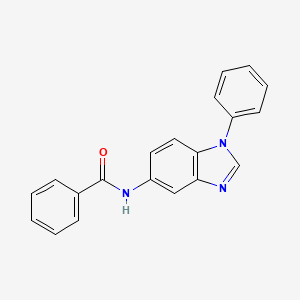
![N-({1-[(4-methylpiperazin-1-yl)carbonyl]piperidin-3-yl}methyl)thiophene-2-sulfonamide](/img/structure/B5686182.png)
